molecular formula C8H14O B1584060 1,2-Epoxy-7-octene CAS No. 19600-63-6

1,2-Epoxy-7-octene

Cat. No.: B1584060
CAS No.: 19600-63-6
M. Wt: 126.2 g/mol
InChI Key: UKTHULMXFLCNAV-UHFFFAOYSA-N
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Description

1,2-Epoxy-7-octene is an organic compound with the molecular formula C8H14O. It is an epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

The primary target of 1,2-Epoxy-7-octene is the alkene group in organic compounds . The compound acts as an epoxidation agent, facilitating the oxidation of alkenes to form epoxides . This process is crucial in chemical synthesis as it enables the direct oxidation of two adjacent carbon atoms from an alkene .

Mode of Action

This compound interacts with its targets through a process known as epoxidation . In this process, an oxygen atom is inserted into the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide . This reaction is typically catalyzed by transition metal complexes and requires the presence of oxidizing agents .

Biochemical Pathways

The action of this compound affects the alkene epoxidation pathway . The resultant epoxide acts as a raw material or intermediate that can be transformed into many useful substances such as plasticizers, perfumes, and epoxy resins . The importance of epoxides has made the alkene epoxidation reaction one of the most widely studied reactions in organic chemistry .

Pharmacokinetics

Its density is 0.854 g/mL at 25 °C , which may influence its distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of alkenes into epoxides . This transformation enables the direct oxidation of two adjacent carbon atoms from an alkene . The three-membered ring unit of the resulting epoxide can be opened to create new functionality .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of this compound can reach a maximum of 66.22% at a feed molar ratio of 7.97:1, reaction temperature of 347 K, 0.417 mol% catalyst loading, and reaction time of 218 min . These conditions have been validated experimentally . Therefore, the reaction conditions play a significant role in the action of this compound.

Chemical Reactions Analysis

1,2-Epoxy-7-octene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common reagents used in these reactions include hydroperoxides, peracids, and molecular oxygen for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include diols, alcohols, and substituted epoxides.

Scientific Research Applications

1,2-Epoxy-7-octene is used in various scientific research applications:

Comparison with Similar Compounds

1,2-Epoxy-7-octene can be compared with other similar compounds such as:

  • 1,2-Epoxyoctane
  • 1,2-Epoxy-9-decene
  • Cyclohexene oxide
  • 1,2-Epoxy-5-hexene

What sets this compound apart is its specific structure, which allows for unique reactivity and applications in various fields .

Properties

IUPAC Name

2-hex-5-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-8-7-9-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHULMXFLCNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941376
Record name 2-(Hex-5-en-1-yl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19600-63-6
Record name 2-(5-Hexen-1-yl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19600-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 5-hexenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019600636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hex-5-en-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-epoxyoctene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,2-Epoxy-7-octene in polymer chemistry?

A: this compound serves as a valuable monomer in various polymerization reactions. Its terminal epoxide group readily reacts with nucleophiles, while the internal double bond allows for further modifications or polymerization. [, , ] For example, it can be copolymerized with 1,2-butylene oxide to create poly(1,2-butylene oxide) with functionalizable side chains. These side chains can be further modified to incorporate groups like 2,4-diaminotriazine (DAT) and thymine, enabling the creation of supramolecular architectures through hydrogen bonding. [] this compound is also utilized in the synthesis of epoxy-based silicone prepolymers. [] These prepolymers, synthesized through hydrosilylation reactions with hydrogen-terminated polydimethylsiloxane, form the basis for UV-curable coatings with tunable properties. By varying the chain length of the open-chain epoxy monomer, researchers can control characteristics like glass transition temperature (Tg) and hydrophobicity, leading to coatings with enhanced performance in areas such as heat resistance and anti-graffiti properties. []

Q2: How does the reactivity of this compound differ in hydrogenation reactions depending on the catalyst used?

A: The presence of both an epoxide ring and an internal double bond in this compound makes its reactivity in hydrogenation reactions highly catalyst-dependent. [] Nickel catalysts primarily target the epoxide ring, leading to the formation of unsaturated alcohols. Conversely, palladium and copper catalysts demonstrate selectivity towards the double bond, yielding the corresponding saturated epoxide. [] This difference in selectivity highlights the importance of catalyst choice in controlling the reaction pathway and obtaining desired products.

Q3: Can this compound be used to create functional polymers for drug delivery?

A: Yes, research indicates potential applications of this compound-derived polymers in drug delivery. One example involves reacting poly(oxyethylene phosphonate)s with this compound in the presence of benzoyl peroxide. [] This reaction results in the selective addition of the P-H group across the double bond of this compound, yielding polymers bearing pendant oxirane (epoxide) groups. These epoxide-functionalized polymers can serve as carriers for drugs, potentially enabling targeted delivery or controlled release. []

Q4: Are there any studies investigating the kinetic aspects of this compound epoxidation?

A: Yes, the epoxidation of 1,7-octadiene, a precursor to this compound, has been studied under phase-transfer catalysis conditions. [] The use of a phosphotungstic acid-based cocatalyst significantly enhances the epoxidation process, leading to improved conversion and yield of both this compound and 1,2,7,8-diepoxyoctane. [] Kinetic studies revealed that the organic-phase reactions, particularly the two series reactions leading to the mono- and di-epoxides, dictate the overall reaction rate. [] This information is valuable for optimizing reaction conditions and designing efficient large-scale processes.

Q5: How can this compound be used to synthesize more complex cyclic structures?

A: this compound can be used as a building block for synthesizing spiro-orthoesters (SOEs), a class of expanding monomers. [] This reaction employs a cationic indium catalyst that facilitates the coupling of this compound with lactones. [] For example, reacting this compound with ϵ-caprolactone produces 2-(hex-5-en-1-yl)-1,4,6-trioxaspiro[4.6]undecane (SOE1) in high yield. [] The reaction demonstrates good substrate scope, accommodating various lactones and functionalized epoxides. [] These findings open avenues for designing and synthesizing novel polymeric materials with unique properties derived from the spiro-orthoester framework.

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